

An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,2,3,4-Tetrachlorohexafluorobutane
Cat. No.:	B3415785

[Get Quote](#)

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for **1,2,3,4-Tetrachlorohexafluorobutane** ($C_4Cl_4F_6$). The information herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and field-proven insights.

Introduction and Nomenclature

1,2,3,4-Tetrachlorohexafluorobutane is a halogenated alkane with significant applications in the semiconductor industry. Due to the presence of two chiral centers, the compound can exist as a mixture of isomers. It is a key intermediate in the synthesis of high-value fluorinated compounds.

Key Identifiers:

- Chemical Name: 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
- CAS Number: 375-45-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_4Cl_4F_6$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Synonyms: Hexafluoro-1,2,3,4-tetrachlorobutane, A316[\[4\]](#)

Molecular and Structural Properties

The structural arrangement of chlorine and fluorine atoms along the butane backbone dictates the compound's reactivity and physical properties.

- Molecular Weight: 303.85 g/mol [2][3][5]
- Canonical SMILES: C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl[1]
- InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N[1]
- Description: At ambient conditions, it is a liquid.[6]

The presence of two stereocenters at the C2 and C3 positions results in stereoisomers, which may influence the material's final properties and subsequent reaction stereoselectivity.

Caption: Molecular Structure of **1,2,3,4-Tetrachlorohexafluorobutane**.

Physicochemical Properties

A summary of the key physicochemical data is presented below. These values are critical for process design, safety assessments, and predicting the compound's behavior in various chemical environments.

Property	Value	Source
Boiling Point	133-134 °C (at 101.325 kPa)	[1][7]
Density	1.7812 g/cm ³ (at 20 °C)	[7]
Refractive Index	1.388	[7]
Flash Point	47.9 ± 11.9 °C	[7]
XLogP3	4.8	[8]
Complexity	210	[5][7]

Synthesis and Manufacturing

1,2,3,4-Tetrachlorohexafluorobutane is primarily synthesized via methods involving fluorination or dimerization of smaller chlorinated and fluorinated precursors.

Common Synthetic Routes:

- Wurtz-type Condensation: The condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc as a catalyst can produce the target compound in high yield.[9]
- Fluorodimerization: The fluorodimerization of 1,2-dichlorodifluoroethylene is another viable pathway.[10]
- Multi-step Synthesis: Other methods involve the direct chlorination and subsequent fluorination of 1,3-butadiene. However, this can lead to a mixture of halogenated butanes, complicating separation and purification.[11] A process starting from 1,2-difluoro-1,2-dichloroethylene has also been described but requires high temperatures and photochemical reaction conditions.[11]

The choice of synthetic route is often a trade-off between yield, purity, cost, and the environmental impact of the process. For instance, the multi-step synthesis from butadiene consumes large amounts of chlorine and fluorine and generates corrosive byproducts like HF and HCl.[11]

Applications and Industrial Relevance

The primary industrial application of **1,2,3,4-Tetrachlorohexafluorobutane** is as a crucial intermediate for the synthesis of hexafluoro-1,3-butadiene (C_4F_6).[4][5][11]

- Semiconductor Etching: Hexafluoro-1,3-butadiene is a high-performance etching gas used in the semiconductor industry for fine processing of silicon wafers.[4][11] It allows for the precise etching of very narrow features (100nm or less) on integrated circuits.[11] The low global warming potential of C_4F_6 makes it an environmentally preferable alternative to other perfluorinated compounds.[11]

Safety, Handling, and Toxicology

Proper handling of **1,2,3,4-Tetrachlorohexafluorobutane** is essential to ensure laboratory and industrial safety.

Hazard Identification:

- It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]
- Hazard Codes: Xi (Irritant)[5][7]
- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[5][7]

Recommended Handling Procedures:

- Ventilation: Use only in well-ventilated areas or outdoors.[12] Appropriate exhaust ventilation should be provided where dust or aerosols may form.[3]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Safety glasses and chemical-resistant gloves are mandatory.[13]
- Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store in a locked-up area.[3][12]
- Spill Management: For small spills, use a dry chemical absorbent. For larger spills, dike the area and recover the material.[12]

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
- Skin Contact: Wash the affected area thoroughly with soap and water.[12]
- Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists, seek medical attention.[12]

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a **1,2,3,4-Tetrachlorohexafluorobutane** sample and identifying potential impurities.

Objective: To quantify the purity of the analyte and identify any related substances or residual synthesis precursors.

Methodology:

- Sample Preparation:
 - Prepare a 1000 ppm stock solution by dissolving 10 mg of the sample in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).
 - Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by serial dilution of the stock solution.
- Instrumentation (Typical Parameters):
 - Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
 - Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning from m/z 40 to 400.
- Data Analysis:
 - Identify the peak corresponding to **1,2,3,4-Tetrachlorohexafluorobutane** based on its retention time and mass spectrum.
 - Integrate the peak areas of the analyte and any impurities.
 - Calculate the purity using the area percent method.
 - Use the mass spectra of impurity peaks to tentatively identify their structures by comparison with spectral libraries (e.g., NIST).

Causality and Validation: The choice of a non-polar column like DB-5ms is based on the non-polar nature of the analyte. The temperature program is designed to ensure good separation of the target compound from both volatile precursors and higher-boiling byproducts. The EI energy of 70 eV is a standard for generating reproducible fragmentation patterns for library matching. The protocol's validity is ensured by running a solvent blank to check for system contamination and by analyzing calibration standards to confirm linearity and sensitivity.

Caption: GC-MS Workflow for Purity Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane - Wikidata [wikidata.org]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2,3,4-Tetrachlorohexafluorobutane | 375-45-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]
- 7. echemi.com [echemi.com]
- 8. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 11. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. carlroth.com [carlroth.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3415785#physicochemical-properties-of-1-2-3-4-tetrachlorohexafluorobutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com